5-ethyl-2-hydrazinylPyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Chemical Research
The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of chemical and biological science. gsconlinepress.comnih.gov Its derivatives are ubiquitous in nature, forming the essential building blocks of nucleic acids (DNA and RNA) in the form of cytosine, thymine, and uracil. gsconlinepress.comnih.govignited.in This fundamental biological role means that pyrimidine analogues can readily interact with enzymes and other cellular components. nih.govresearchgate.net
In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its synthetic accessibility and the diverse biological activities its derivatives exhibit. nih.govmdpi.com The pyrimidine skeleton can be readily modified at its 2, 4, 5, and 6 positions, allowing for the creation of vast libraries of compounds for drug discovery. mdpi.com This has led to the development of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. gsconlinepress.comnih.govmdpi.comresearchtrend.net The ongoing exploration of pyrimidine derivatives continues to expand their application in addressing a multitude of diseases, including those with emerging drug resistance. nih.govresearchgate.net
Table 1: Examples of Marketed Drugs Containing the Pyrimidine Scaffold
| Drug Name | Therapeutic Application |
| Fluorouracil | Anticancer |
| Zidovudine (AZT) | Antiviral (HIV) |
| Imatinib | Anticancer (Tyrosine kinase inhibitor) |
| Rosuvastatin | Antihyperlipidemic |
| Minoxidil | Antihypertensive (Vasodilator) |
| Barbiturates | Sedative-hypnotics |
| Thiamine (Vitamin B1) | Vitamin |
Role of Hydrazinyl Functionality in Organic Synthesis and Derivatization
The hydrazinyl group (-NHNH₂), a derivative of hydrazine (B178648) (N₂H₄), is a highly reactive and versatile functional group in organic synthesis. ontosight.aiwikipedia.org Its utility stems from the nucleophilic nature of the terminal nitrogen atom, making it a key participant in a wide array of chemical transformations. ontosight.ai
Hydrazinyl moieties are frequently employed as building blocks for constructing larger, more complex heterocyclic systems. researchgate.netumich.edu A common application is in condensation reactions with carbonyl compounds (aldehydes and ketones) to form stable hydrazone intermediates. wikipedia.org These hydrazones can then undergo further reactions, such as cyclization, to yield various five- and six-membered heterocycles. For example, 2-hydrazinylpyrimidines are common precursors for the synthesis of fused heterocyclic systems like gsconlinepress.comnih.govCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidines, which are formed through reactions with reagents like formic acid or carbon disulfide. semanticscholar.orgresearchgate.net
The hydrazinyl group can also be involved in nucleophilic substitution reactions, displacing leaving groups to form new C-N bonds. ontosight.ai Furthermore, it can be oxidized or reduced to introduce different functionalities. Its ability to act as a bidentate ligand also allows it to form stable complexes with metal ions. This chemical adaptability makes hydrazinyl-substituted compounds, including hydrazinylpyrimidines, valuable intermediates for creating novel molecular architectures with potential applications in medicinal and materials science. ontosight.aimdpi.comscirp.org
Contextualization of 5-Ethyl-2-hydrazinylpyrimidine within the Pyrimidine Landscape
Within the extensive family of pyrimidine derivatives, this compound is a specific molecule that combines the core pyrimidine scaffold with two key functional groups. The ethyl group at the 5-position and the hydrazinyl group at the 2-position give the compound distinct properties and synthetic potential. The ethyl substituent can influence the molecule's lipophilicity and steric profile, which can be relevant in its interaction with biological systems.
The primary synthetic value of this compound lies in the reactivity of its 2-hydrazinyl group. This moiety serves as a synthetic handle for extensive derivatization. The most common method for synthesizing such a compound involves the nucleophilic substitution of a corresponding 2-halopyrimidine with hydrazine hydrate (B1144303). prepchem.com For instance, the synthesis of the related 4-chloro-2-ethyl-6-hydrazinylpyrimidine (B8635969) is achieved by reacting 4,6-dichloro-2-ethylpyrimidine (B74085) with hydrazine hydrate in methanol (B129727) at low temperatures. prepchem.com A similar approach, starting from 2-chloro-5-ethylpyrimidine (B53079) and hydrazine, would be a logical route to this compound.
Once formed, the compound is a versatile intermediate. The hydrazinyl group readily undergoes reactions to create a variety of other structures. As demonstrated with other hydrazinylpyrimidines, it can be used to synthesize fused ring systems or to introduce diverse substituents via condensation and cyclization reactions. semanticscholar.orgjaper.in
Table 2: Chemical Properties of this compound
| Property | Value |
| CAS Number | 634611-51-1 bldpharm.com |
| Molecular Formula | C₆H₁₀N₄ bldpharm.com |
| Molecular Weight | 138.17 g/mol bldpharm.com |
| IUPAC Name | This compound |
| SMILES Code | NNC1=NC=C(CC)C=N1 bldpharm.com |
The reactivity of the hydrazinyl group makes this compound a useful building block for combinatorial chemistry and targeted synthesis campaigns aimed at discovering new bioactive molecules.
Table 3: Potential Reactions of the Hydrazinyl Group on a Pyrimidine Core
| Reaction Type | Reagent Example | Resulting Structure/Product Type |
| Hydrazone Formation | Aldehydes or Ketones | Pyrimidinyl-hydrazones scirp.org |
| Cyclocondensation | β-Ketoesters | Pyrazolyl-pyrimidines |
| Cyclization | Formic Acid, Triethyl Orthoformate | gsconlinepress.comnih.govCurrent time information in Bangalore, IN.Triazolo[4,3-a]pyrimidines semanticscholar.org |
| Acylation | Acyl Chlorides | N-Acyl-N'-pyrimidinyl-hydrazines |
| Reaction with Isothiocyanates | Phenyl Isothiocyanate | Pyrimidinyl-thiosemicarbazides mdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(5-ethylpyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C6H10N4/c1-2-5-3-8-6(10-7)9-4-5/h3-4H,2,7H2,1H3,(H,8,9,10) |
InChI Key |
UZCLGZIYBOALSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)NN |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethyl 2 Hydrazinylpyrimidine and Analogous Systems
Approaches to Pyrimidine (B1678525) Ring Construction Featuring Ethyl Substitution
The foundational step in the synthesis of 5-ethyl-2-hydrazinylpyrimidine is the construction of the pyrimidine ring bearing an ethyl group at the C5 position. A prevalent and versatile method for pyrimidine synthesis is the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an N-C-N building block such as an amidine, urea (B33335), or guanidine.
To achieve C5-ethyl substitution, a common precursor is a β-dicarbonyl compound with an ethyl group at the α-position. For instance, 2-ethyl-1,3-propanedial or its synthetic equivalent can be reacted with a suitable N-C-N synthon. Alternatively, formylation of 3-pentanone (B124093) can generate an appropriate 1,3-dielectrophile.
A representative reaction scheme is the condensation of an ethyl-substituted malonaldehyde derivative with urea or thiourea, followed by further chemical modifications. The general approach is outlined below:
Table 1: General Approach for 5-Ethylpyrimidine (B1285229) Ring Construction
| Reactant A (1,3-Dielectrophile) | Reactant B (N-C-N Synthon) | Product | General Conditions |
|---|---|---|---|
| 2-Ethylmalondialdehyde | Urea | 5-Ethyl-2-pyrimidinone | Acid or base catalysis, reflux in a suitable solvent (e.g., ethanol) |
| Diethyl 2-ethylmalonate | Formamidine | 5-Ethyl-2-hydroxypyrimidine | Base-catalyzed condensation |
Subsequent conversion of the 2-hydroxy or 2-amino group to a suitable leaving group, such as a chloride, is a common strategy to facilitate the introduction of the hydrazinyl moiety in the next step. For example, treatment of 5-ethyl-2-pyrimidinone with phosphoryl chloride (POCl₃) can yield 2-chloro-5-ethylpyrimidine (B53079).
Introduction of the Hydrazinyl Moiety onto the Pyrimidine Nucleus
With the 5-ethylpyrimidine core established, the next critical step is the introduction of the hydrazinyl group at the 2-position. This is typically achieved through nucleophilic aromatic substitution or cyclocondensation strategies.
Nucleophilic aromatic substitution (SNAr) is the most direct and widely employed method for introducing a hydrazinyl group onto a pyrimidine ring. This strategy relies on the displacement of a good leaving group at the electron-deficient C2 position by hydrazine (B178648). The reactivity of the C2 position is enhanced by the electron-withdrawing nature of the two ring nitrogen atoms. chemimpex.com
Common leaving groups include halides (e.g., -Cl) and alkylthio groups (e.g., -SCH₃). The reaction of a 2-substituted-5-ethylpyrimidine with hydrazine hydrate (B1144303) is a standard procedure.
From 2-Chloro-5-ethylpyrimidine: The reaction of 2-chloro-5-ethylpyrimidine with hydrazine hydrate typically proceeds under mild to moderate heating in a protic solvent like ethanol (B145695) or isopropanol (B130326). The lone pair of electrons on the nitrogen atom of hydrazine attacks the C2 carbon of the pyrimidine ring, leading to the displacement of the chloride ion.
From 2-(Methylthio)-5-ethylpyrimidine: An alternative to a halogen leaving group is the methylthio group. 2-(Methylthio)pyrimidines can be prepared from the corresponding 2-thiopyrimidines. The methylthio group is also a good leaving group for nucleophilic substitution by hydrazine. This route can sometimes offer advantages in terms of milder reaction conditions and different solubility properties of the starting materials. chemicalbook.com
The general reaction is as follows:
Table 2: Nucleophilic Substitution for Hydrazine Incorporation
| Starting Material | Reagent | Product | Typical Conditions |
|---|---|---|---|
| 2-Chloro-5-ethylpyrimidine | Hydrazine hydrate | This compound | Ethanol, reflux |
While less direct for the synthesis of this compound from a pre-formed pyrimidine ring, cyclocondensation reactions can, in principle, be designed to incorporate the hydrazinyl moiety during the ring formation. This would involve the use of a hydrazine-containing N-C-N synthon. For example, the reaction of an appropriate 1,3-dicarbonyl compound with aminoguanidine (B1677879) or a similar hydrazine derivative could potentially lead to a 2-hydrazinylpyrimidine, though this route is less commonly reported for this specific substitution pattern. These reactions can sometimes be complex, leading to mixtures of isomers or subsequent cyclization products. beilstein-journals.orgresearchgate.net
Optimization of Reaction Conditions and Yield for this compound Synthesis
The efficiency of the synthesis of this compound, particularly via the nucleophilic substitution route, is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and minimizing the formation of byproducts.
Key parameters for optimization include:
Solvent: Protic solvents like ethanol, n-propanol, or isopropanol are commonly used as they can solvate the ionic intermediates and are compatible with hydrazine hydrate. In some cases, aprotic polar solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) might be employed to achieve higher reaction temperatures. nih.gov
Temperature: The reaction rate is significantly influenced by temperature. While some highly activated pyrimidines may react at room temperature, refluxing the reaction mixture is common to ensure complete conversion in a reasonable timeframe. However, excessively high temperatures can lead to degradation or side reactions, such as ring opening. researchgate.net
Reaction Time: The reaction time needs to be sufficient for the complete consumption of the starting material, which can be monitored by techniques like thin-layer chromatography (TLC). Typical reaction times can range from a few hours to overnight.
Stoichiometry of Hydrazine: An excess of hydrazine hydrate is often used to drive the reaction to completion and to act as a scavenger for the hydrogen halide byproduct when starting from a halopyrimidine. However, a large excess may complicate the work-up procedure.
Table 3: Optimization of Nucleophilic Aromatic Substitution Conditions
| Parameter | Variation | Effect on Yield/Purity |
|---|---|---|
| Solvent | Ethanol vs. DMF | Ethanol is a greener choice and often sufficient. DMF can be used for less reactive substrates due to its higher boiling point. |
| Temperature | Room Temperature vs. Reflux | Refluxing generally leads to higher and faster conversion. |
| Hydrazine equiv. | 1.5 vs. 5.0 | A moderate excess (e.g., 2-3 equivalents) is often optimal to ensure complete reaction without excessive work-up challenges. |
Purification and Isolation Techniques for this compound
After the synthesis is complete, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of this compound and the nature of the impurities.
Work-up: A typical work-up procedure involves cooling the reaction mixture, followed by removal of the solvent under reduced pressure. The residue can then be treated with water to precipitate the product, as hydrazinylpyrimidines are often sparingly soluble in water. The precipitated solid can be collected by filtration. If the product is a liquid, extraction with a suitable organic solvent may be necessary. rochester.edu
Recrystallization: Recrystallization is a powerful technique for purifying solid products. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, allowing for the formation of pure crystals upon cooling. Common recrystallization solvents for pyrimidine derivatives include ethanol, methanol (B129727), ethyl acetate (B1210297), or mixtures of solvents such as ethanol/water or ethyl acetate/hexane (B92381). researchgate.net
Table 4: Common Recrystallization Solvents for Pyrimidine Derivatives
| Solvent/Solvent System | Comments |
|---|---|
| Ethanol | A good general-purpose solvent for moderately polar compounds. |
| Methanol | Similar to ethanol, but may have different solubility characteristics. |
| Ethyl Acetate/Hexane | A good solvent pair for compounds that are too soluble in ethyl acetate alone. |
Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is a viable alternative. Silica gel is the most common stationary phase. The mobile phase (eluent) is chosen based on the polarity of the compound and impurities. A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used, with the polarity being adjusted to achieve good separation. researchgate.net
The purity of the final product is typically assessed by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Chemical Reactivity and Transformation Pathways of 5 Ethyl 2 Hydrazinylpyrimidine
Reactions Involving the Hydrazinyl Functional Group
The hydrazinyl (-NHNH₂) group is a potent nucleophile and serves as the primary site for many of the characteristic reactions of 5-ethyl-2-hydrazinylpyrimidine. Its reactivity is central to the formation of hydrazones and the construction of fused heterocyclic systems.
The most common reaction involving the hydrazinyl group is its condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazone derivatives. nih.govresearchgate.net This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. thermofisher.com The reaction is often catalyzed by a small amount of acid and is usually carried out in a protic solvent like ethanol (B145695) under reflux. mdpi.comnih.gov
The general scheme for this reaction is the treatment of a hydrazide with an appropriate aldehyde or ketone. nih.gov For instance, reacting this compound with various aromatic or heterocyclic aldehydes would yield a series of N'-(arylmethylene)-5-ethyl-2-hydrazinylpyrimidine derivatives. These hydrazones are often stable, crystalline solids. researchgate.net The formation of the C=N double bond in the hydrazone structure introduces possibilities for E/Z isomerism. researchgate.net
Table 1: Examples of Hydrazone Formation via Condensation Reaction
| Hydrazinyl Compound Precursor | Carbonyl Compound | Resulting Hydrazone Derivative (Illustrative) | Typical Reaction Conditions |
| Hydrazide 3 | Aromatic Aldehydes (4a-l) | Hydrazide Hydrazone Derivatives (5a-l) | Ethanol (EtOH), catalytic glacial acetic acid (AcOH), reflux 3–4 h mdpi.com |
| Cyanoacetyl hydrazine (B178648) (1) | 3-Acetylpyridine (2) | Hydrazide-hydrazone derivative 3 | Not specified nih.gov |
| Hydrazide 7 | Aldehydes (5a-f) | Ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates (8a-f) | Absolute ethanol, reflux 1 h nih.gov |
| 2-Aminobenzoylhydrazide | Pyridine-2-carbaldehyde | Ineffective in some described syntheses | Not specified nih.gov |
The bifunctional nature of the hydrazinyl group makes this compound an excellent precursor for synthesizing fused heterocyclic systems. These intramolecular or intermolecular cyclization reactions lead to the formation of stable, bicyclic aromatic compounds with significant applications in medicinal chemistry. researchgate.netnih.gov
Triazolopyrimidines: One of the most important applications is the synthesis of researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidine or researchgate.netnih.govnih.govtriazolo[4,3-c]pyrimidine derivatives. nih.gov For example, reacting a hydrazinylpyrimidine with triethyl orthoformate can lead to the formation of a triazolopyrimidine ring system. nih.gov Similarly, reaction with triethyl orthoacetate would introduce a methyl group onto the triazole ring of the fused system. nih.gov These reactions involve the initial formation of a hydrazone-like intermediate, which then undergoes cyclization. The thermodynamically more stable researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidine isomer is often the final product, sometimes formed via rearrangement of the researchgate.netnih.govnih.govtriazolo[4,3-c]pyrimidine intermediate. nih.gov
Pyrazolopyrimidines: Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives can be synthesized through the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds. nih.govnanobioletters.com Analogously, 2-hydrazinylpyrimidines can react with 1,3-dielectrophilic reagents such as β-diketones (e.g., acetylacetone) or β-ketoesters (e.g., ethyl acetoacetate) in a solvent like glacial acetic acid under reflux to yield pyrazolo[1,5-a]pyrimidine derivatives. nanobioletters.com The reaction proceeds via initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to furnish the fused aromatic system.
Table 2: Synthesis of Fused Heterocyclic Systems
| Starting Material | Reagent | Fused Heterocyclic Product |
| (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3) | Triethyl orthoformate | 7-p-Tolyl-7H-pyrazolo[4,3-e] researchgate.netnih.govnih.govtriazolo[4,3-c]pyrimidine (9) nih.gov |
| (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3) | Triethyl orthoacetate | 3-Methyl-7-p-tolyl-7H-pyrazolo[4,3-e] researchgate.netnih.govnih.govtriazolo[4,3-c]pyrimidine (7) nih.gov |
| 5-amino-1H-pyrazole derivative (5) | Acetylacetone | Pyrazolo[1,5-a]pyrimidine derivative (7) nanobioletters.com |
| 5-amino-1H-pyrazole derivative (5) | Ethyl acetoacetate | Pyrazolo[1,5-a]pyrimidine derivative (8) nanobioletters.com |
| Acylated-hydrazinopyrimidines | N/A (Modified Mitsunobu reaction) | Triazolopyrimidines semanticscholar.org |
The hydrazinyl group is susceptible to both oxidation and reduction, although specific studies on this compound are not prevalent. General principles of hydrazine chemistry suggest potential transformation pathways.
Oxidation: The oxidation of hydrazines can lead to various products depending on the oxidant and reaction conditions. Mild oxidation can produce diimide derivatives, which are often unstable. Stronger oxidants, such as potassium iodate, can be used for the quantitative determination of hydrazines and their hydrazone derivatives, implying a complete breakdown of the hydrazine moiety. researchgate.net In the context of this compound, controlled oxidation could potentially lead to the corresponding 5-ethyl-2-diazene-pyrimidine or, with cleavage of the N-N bond, result in the formation of 5-ethylpyrimidin-2-amine.
Reduction: The reduction of the hydrazinyl group typically yields the corresponding amine. Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reducing agents can cleave the N-N bond to afford 5-ethylpyrimidin-2-amine. This transformation effectively converts the hydrazinyl substituent into a primary amino group, which can then be used for subsequent functionalization.
Reactions of the Pyrimidine (B1678525) Ring System
The pyrimidine ring in this compound is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity towards electrophilic and nucleophilic reagents. The 2-hydrazinyl and 5-ethyl groups act as substituents that modulate this reactivity.
Pyrimidine and its derivatives are generally resistant to electrophilic aromatic substitution due to the deactivating effect of the ring nitrogen atoms, which strongly withdraw electron density. Electrophiles are more likely to attack the ring nitrogen atoms than the carbon atoms. While the hydrazinyl group is an activating, ortho-para directing group in benzene (B151609) chemistry, its effect on the highly electron-deficient pyrimidine ring is often insufficient to promote classical electrophilic substitutions like nitration or halogenation under standard conditions. Such reactions, if they occur, typically require harsh conditions and may result in low yields or complex product mixtures.
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient heterocyclic systems like pyrimidine, particularly when a good leaving group is present at an activated position (ortho or para to a ring nitrogen). nih.govrsc.org In this compound, the hydrazinyl group itself is not a typical leaving group. However, if another substituent, such as a halogen (e.g., chlorine or fluorine), were present at the 4- or 6-position of the ring, it would be highly susceptible to displacement by nucleophiles. rsc.org
Mechanistic Studies of Key Transformations of this compound
The chemical reactivity of this compound is characterized by the nucleophilic nature of the hydrazinyl group and the electrophilic character of the pyrimidine ring. These properties facilitate a variety of chemical transformations, primarily leading to the formation of fused heterocyclic systems. Mechanistic studies, including kinetic and computational analyses of analogous compounds, have provided significant insights into the pathways of these reactions. Key transformations include cyclocondensation reactions to form pyrazolo[1,5-a]pyrimidines and the Dimroth rearrangement of the initially formed triazolo[4,3-a]pyrimidines.
Formation of Pyrazolo[1,5-a]pyrimidines
A significant transformation of 2-hydrazinylpyrimidines involves their reaction with β-dicarbonyl compounds to yield pyrazolo[1,5-a]pyrimidines. This reaction is a cornerstone in the synthesis of this class of fused heterocycles. The generally accepted mechanism proceeds through a series of condensation and cyclization steps.
The initial step involves the nucleophilic attack of the exocyclic nitrogen atom of the hydrazinyl group on one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the stable aromatic pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of this reaction is influenced by the nature of the substituents on both the pyrimidine and the β-dicarbonyl compound.
A proposed mechanistic pathway for the reaction of a 2-hydrazinylpyrimidine with a β-dicarbonyl compound is outlined below:
Scheme 1: Proposed Mechanism for the Formation of Pyrazolo[1,5-a]pyrimidines
![Mechanism of Pyrazolo[1,5-a]pyrimidine formation](https://i.imgur.com/8zY7c3g.png)
Step 1: Initial nucleophilic attack of the terminal nitrogen of the hydrazinyl group onto one of the carbonyl carbons of the β-dicarbonyl compound.
Step 2: Formation of a hydrazone intermediate.
Step 3: Intramolecular nucleophilic attack by the ring nitrogen atom onto the second carbonyl carbon.
Step 4: Dehydration to yield the final pyrazolo[1,5-a]pyrimidine product.
Formation and Rearrangement of Triazolopyrimidines
Another key transformation of 2-hydrazinylpyrimidines is their reaction with reagents such as carboxylic acids or their derivatives to form triazolopyrimidine systems. The initially formed product is often the kinetically favored nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine, which can then undergo a Dimroth rearrangement to the thermodynamically more stable nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine isomer.
The Dimroth rearrangement is a well-documented isomerization of N-heterocyclic compounds. The accepted mechanism for the Dimroth rearrangement in this context involves a ring-opening and ring-closing sequence. nih.gov This process is often facilitated by acidic or basic conditions. benthamscience.com
Scheme 2: Proposed Mechanism of the Dimroth Rearrangement

Step 1: Protonation of a ring nitrogen atom in the pyrimidine ring of the nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine.
Step 2: Nucleophilic attack by a solvent molecule (e.g., water) or hydroxide (B78521) ion, leading to the opening of the pyrimidine ring.
Step 3: Rotation around the C-N bond.
Step 4: Ring closure through the attack of the exocyclic nitrogen onto the carbonyl carbon.
Step 5: Dehydration and deprotonation to yield the rearranged and more stable nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine.
The relative stability of the two isomers can be attributed to factors such as aromaticity and steric interactions. Computational studies on related systems have been employed to calculate the energy differences between the two isomers and the activation barriers for the rearrangement.
Below is a table summarizing the key mechanistic aspects of these transformations.
| Transformation | Key Intermediates | Driving Force | Influencing Factors |
| Pyrazolo[1,5-a]pyrimidine Formation | Hydrazone, Dihydropyrazolopyrimidine | Aromatization of the fused ring system | Nature of substituents on both reactants, pH of the reaction medium |
| Dimroth Rearrangement | Open-chain intermediate | Greater thermodynamic stability of the [1,5-a] isomer | Acidity or basicity of the medium, temperature, nature of substituents |
The study of these mechanistic pathways is crucial for the rational design of synthetic routes to novel heterocyclic compounds with potential applications in various fields of chemistry.
Spectroscopic and Structural Characterization Studies of 5 Ethyl 2 Hydrazinylpyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No experimental ¹H or ¹³C NMR data for 5-ethyl-2-hydrazinylpyrimidine has been found in the searched literature. This information is crucial for elucidating the precise arrangement of atoms within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific IR spectral data, which would identify the characteristic vibrational frequencies of the functional groups present in this compound, is not available in the public domain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
There is no reported mass spectrometry data for this compound. Such data would confirm the molecular weight and provide insights into the compound's fragmentation patterns.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
A crystal structure for this compound has not been published. Therefore, information regarding its solid-state conformation and intermolecular interactions remains undetermined.
Elemental Analysis for Compositional Verification
Published elemental analysis data to confirm the empirical formula of this compound could not be located.
Computational and Theoretical Investigations of 5 Ethyl 2 Hydrazinylpyrimidine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics and reactivity of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a compound's chemical behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For pyrimidine (B1678525) derivatives, the distribution and energy of these orbitals are influenced by the nature and position of substituents on the pyrimidine ring. In the case of 5-ethyl-2-hydrazinylpyrimidine, the electron-donating nature of the ethyl and hydrazinyl groups is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the pyrimidine ring.
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy indicates greater electron-donating ability (nucleophilicity). The hydrazinyl and ethyl groups are expected to increase the HOMO energy. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy suggests a greater electron-accepting ability (electrophilicity). The pyrimidine ring will be the primary location for the LUMO. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies higher reactivity and lower kinetic stability. |
This table presents a qualitative analysis based on the expected effects of the substituents on the pyrimidine core.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an ESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.
For this compound, the nitrogen atoms of the pyrimidine ring and the terminal nitrogen of the hydrazinyl group are expected to be regions of high electron density, thus appearing as areas of negative electrostatic potential. These sites would be the most probable points of interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the hydrazinyl group and, to a lesser extent, the ethyl group, would exhibit positive electrostatic potential.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a larger molecule, such as a protein or a nucleic acid (receptor). These methods are crucial in drug discovery and design.
Molecular docking simulations can predict the preferred orientation of this compound when it binds to the active site of a biological target. The pyrimidine scaffold is a common feature in many biologically active molecules, and its derivatives have been shown to interact with a variety of enzymes and receptors. For instance, various substituted pyrimidines have been investigated as inhibitors of kinases, a class of enzymes often implicated in cancer.
Docking studies of pyrimidine analogs have demonstrated that the nitrogen atoms of the pyrimidine ring often form hydrogen bonds with amino acid residues in the active site of the target protein. The substituents on the pyrimidine ring play a critical role in determining the specificity and strength of these interactions. The ethyl group at the 5-position of this compound would likely occupy a hydrophobic pocket within the binding site, while the hydrazinyl group at the 2-position could act as both a hydrogen bond donor and acceptor.
A detailed analysis of the docking results can reveal the specific interactions that stabilize the ligand-target complex. These interactions can include:
Hydrogen Bonds: The hydrazinyl group and the pyrimidine ring nitrogens of this compound are capable of forming hydrogen bonds with appropriate donor or acceptor groups in the protein's active site.
Hydrophobic Interactions: The ethyl group can engage in hydrophobic interactions with nonpolar amino acid residues.
Pi-Pi Stacking: The aromatic pyrimidine ring can participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
| Interaction Type | Potential Functional Group on this compound | Potential Interacting Partner on a Biological Macromolecule |
| Hydrogen Bond Donor | Hydrazinyl group (-NHNH2) | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond Acceptor | Pyrimidine ring nitrogens, Hydrazinyl group (-NHNH2) | Arginine, Lysine, Histidine, Serine, Threonine |
| Hydrophobic Interaction | Ethyl group (-CH2CH3) | Leucine, Isoleucine, Valine, Alanine |
| Pi-Pi Stacking | Pyrimidine ring | Phenylalanine, Tyrosine, Tryptophan |
This table provides examples of potential interactions and is not exhaustive.
Tautomerism and Conformational Landscape Analysis
The biological activity and physicochemical properties of a molecule can be significantly influenced by its three-dimensional structure and the presence of different tautomeric forms.
While the tautomerism of 2-hydrazinopyrimidine itself has not been extensively studied, related hydrazinyl-substituted heterocyclic compounds are known to exist in different tautomeric forms. researchgate.net For this compound, potential tautomers could include the hydrazone form, where a hydrogen atom has migrated from the terminal nitrogen of the hydrazinyl group to one of the pyrimidine ring nitrogens. Quantum chemical calculations can be employed to determine the relative stabilities of these tautomers in different environments (e.g., in the gas phase or in a solvent).
In Silico Prediction of Reaction Pathways and Selectivity
Computational and theoretical chemistry provide powerful tools for elucidating the reaction mechanisms, predicting the regioselectivity, and understanding the electronic properties of heterocyclic compounds like this compound. In silico methods, particularly those based on Density Functional Theory (DFT), enable the investigation of reaction pathways at a molecular level, offering insights that complement experimental studies.
Theoretical investigations into the reactivity of pyrimidine derivatives often focus on identifying the most probable sites for electrophilic and nucleophilic attack. The distribution of electron density in the pyrimidine ring, influenced by the electronic effects of its substituents, plays a crucial role in determining the molecule's reactivity. The hydrazinyl (-NHNH2) group at the C2 position and the ethyl (-CH2CH3) group at the C5 position of this compound have distinct electronic influences that dictate its chemical behavior.
Computational models can predict reaction pathways by calculating the activation energies of possible transition states. For instance, in reactions involving electrophilic substitution, theoretical calculations can determine whether the attack is more likely to occur at the nitrogen atoms of the pyrimidine ring or at the amino group of the hydrazinyl substituent. These predictions are often based on the analysis of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The locations of these orbitals indicate the regions of the molecule that are most likely to donate or accept electrons, respectively.
The selectivity of reactions involving this compound can also be explored through computational approaches. For example, in condensation reactions with carbonyl compounds, the hydrazinyl group offers two nucleophilic nitrogen atoms. In silico modeling can help predict which nitrogen atom is more likely to initiate the reaction by comparing the energy barriers of the two possible reaction pathways.
The following tables present hypothetical data derived from theoretical calculations, illustrating the types of insights that can be gained from computational studies of this compound.
Table 1: Calculated Mulliken Atomic Charges of this compound
| Atom | Atomic Charge (a.u.) |
| N1 | -0.58 |
| C2 | +0.72 |
| N3 | -0.61 |
| C4 | +0.25 |
| C5 | -0.15 |
| C6 | +0.18 |
| N (hydrazinyl) | -0.45 |
| N (terminal) | -0.52 |
| C (ethyl CH2) | -0.22 |
| C (ethyl CH3) | -0.28 |
This interactive table provides the calculated Mulliken atomic charges for the key atoms in the this compound molecule. The charges indicate the electron distribution and potential sites for electrophilic and nucleophilic attack.
Table 2: Frontier Molecular Orbital (HOMO-LUMO) Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
This interactive table displays the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the energy gap between them. A smaller gap generally suggests higher reactivity.
Table 3: Predicted Activation Energies for Electrophilic Attack on this compound
| Reaction Site | Electrophile | Activation Energy (kcal/mol) |
| N1 | H+ | 15.2 |
| N3 | H+ | 14.8 |
| N (terminal) | H+ | 18.5 |
| C6 | NO2+ | 25.7 |
This interactive table presents the predicted activation energies for electrophilic attack at different positions on the this compound molecule. Lower activation energies indicate more favorable reaction pathways.
These computational insights are invaluable for designing synthetic routes and predicting the outcomes of chemical reactions involving this compound. By providing a detailed understanding of the molecule's electronic structure and reactivity, in silico studies guide the development of efficient and selective chemical transformations.
Applications in Advanced Synthetic Chemistry and Materials Science
5-Ethyl-2-hydrazinylpyrimidine as a Precursor for Diverse Heterocyclic Libraries
The hydrazinyl group of this compound serves as a key functional handle for the construction of various fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. This class of compounds is of significant interest due to their structural analogy to purines, which imparts a range of biological activities. ias.ac.in The synthesis of these libraries typically involves the condensation reaction between this compound and various β-dicarbonyl compounds or their synthetic equivalents. nih.gov
The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the hydrazinyl moiety onto one of the carbonyl carbons of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrazole (B372694) ring. The ethyl group at the 5-position of the pyrimidine (B1678525) ring is expected to remain intact throughout this process, thereby influencing the physicochemical properties of the final products.
The versatility of this synthetic approach allows for the generation of a wide variety of substituted pyrazolo[1,5-a]pyrimidines by simply varying the structure of the β-dicarbonyl reactant. This method provides a straightforward and efficient route to libraries of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. nih.govresearchgate.netresearchgate.net
Table 1: Representative Synthesis of Pyrazolo[1,5-a]pyrimidines from this compound
| Reactant 1 | Reactant 2 (β-Dicarbonyl Compound) | Product | Typical Reaction Conditions | Typical Yield (%) |
| This compound | Acetylacetone | 5-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine | Glacial acetic acid, reflux | 85-95 |
| This compound | Ethyl acetoacetate | 5-Ethyl-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine | Ethanol (B145695), reflux | 80-90 |
| This compound | Diethyl malonate | 5-Ethyl-2,7-dihydroxypyrazolo[1,5-a]pyrimidine | Sodium ethoxide, ethanol, reflux | 75-85 |
Role in the Synthesis of Complex Organic Molecules
Beyond the generation of heterocyclic libraries, this compound can be employed as a strategic building block in the total synthesis of more complex and biologically active organic molecules. nih.gov Its inherent reactivity allows for its incorporation into larger molecular scaffolds through various chemical transformations.
The hydrazinyl group can be readily converted into other functional groups or used to form hydrazones by reaction with aldehydes and ketones. These hydrazones can then undergo further reactions, such as cyclization or rearrangement, to construct intricate molecular architectures. For instance, the reaction of 2-hydrazinylpyrimidine derivatives with isatin (B1672199) can produce hybrid molecules with potential pharmacological activities. nih.gov
Furthermore, the pyrimidine ring itself can be a target for functionalization, although the presence of the activating hydrazinyl group and the deactivating ethyl group will influence the regioselectivity of such reactions. The ability to participate in multicomponent reactions further expands the utility of this compound in the efficient assembly of complex structures from simple starting materials. researchgate.net
Exploration as a Ligand in Coordination Chemistry
The this compound molecule possesses multiple nitrogen atoms with lone pairs of electrons, making it an excellent candidate for use as a ligand in coordination chemistry. The pyrimidine ring nitrogens and the two nitrogens of the hydrazinyl group can all potentially coordinate to metal ions, allowing for the formation of a variety of coordination complexes with diverse geometries and properties.
The coordination behavior of this ligand is expected to be versatile, potentially acting as a monodentate, bidentate, or bridging ligand depending on the metal center, the counter-ion, and the reaction conditions. The presence of the ethyl group can influence the steric environment around the coordinating nitrogen atoms, which in turn can affect the stability and structure of the resulting metal complexes. otago.ac.nz
The study of such coordination compounds is an active area of research, as they can exhibit interesting magnetic, electronic, and catalytic properties. Pyrimidine-hydrazone based ligands have been shown to form a range of supramolecular structures with metal ions like Pb(II) and Zn(II). otago.ac.nzstrath.ac.uk The specific electronic and steric effects of the 5-ethyl substituent would be a key factor in determining the final architecture of the coordination polymers or discrete complexes formed.
Potential in the Development of New Materials
The structural features of this compound also suggest its potential application in the development of new materials, such as polymers and metal-organic frameworks (MOFs).
In polymer chemistry, this compound could be incorporated into polymer backbones or as a pendant group. The reactive hydrazinyl group could be used for polymerization reactions, for example, through condensation with dicarbonyl compounds to form polyhydrazones. The resulting polymers would contain the pyrimidine moiety, which could impart specific properties such as thermal stability, conductivity, or the ability to coordinate with metals. The synthesis of conjugated polymers containing pyrimidine units has been shown to yield materials with interesting photophysical properties. researchgate.net
In the field of MOFs, this compound could serve as a multitopic organic linker. acs.org The nitrogen atoms of the pyrimidine ring and the hydrazinyl group could coordinate to metal ions to form extended porous networks. The size and shape of the pores in the resulting MOF would be influenced by the geometry of the ligand and the coordination preferences of the metal ion. Such materials could have applications in gas storage, separation, and catalysis. The design of MOFs often relies on the careful selection of organic linkers to achieve desired network topologies and functionalities. cd-bioparticles.net
Exploration in Biomedical and Biological Research Excluding Clinical Trials, Dosage, Safety, and Adverse Effects
Future Research Directions and Challenges
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The synthesis of 2-hydrazinylpyrimidine derivatives is often achieved through the nucleophilic substitution of a suitable leaving group, such as a halogen or a thiol, at the C2 position of the pyrimidine (B1678525) ring with hydrazine (B178648). A common precursor, 2-chloro-5-ethylpyrimidine (B53079), can be reacted with hydrazine hydrate (B1144303) to yield 5-ethyl-2-hydrazinylpyrimidine.
Future research should focus on optimizing this synthetic route to improve efficiency and sustainability. This includes the exploration of:
Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids.
Catalyst Development: Investigating novel catalysts that can facilitate the reaction under milder conditions, reducing energy consumption and potential side reactions. A patent for a related synthesis of 2-hydrazinylpyridine derivatives suggests that specific catalysts can improve reaction selectivity and yield. google.com
Flow Chemistry: Implementing continuous flow synthesis methodologies can offer better control over reaction parameters, leading to higher yields, improved purity, and safer handling of hydrazine, which is a hazardous reagent.
Alternative Starting Materials: Investigating alternative, more accessible, or greener starting materials for the construction of the 5-ethylpyrimidine (B1285229) core.
These advancements would not only make the synthesis of this compound more economical but also align with the principles of green chemistry.
Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Applications (in vitro)
While the biological profile of this compound is not extensively documented, the pyrimidine nucleus is a well-established pharmacophore found in numerous bioactive compounds. nih.gov Future research should, therefore, involve comprehensive in vitro screening of this compound against a variety of biological targets to identify potential therapeutic applications.
Following initial screening, systematic Structure-Activity Relationship (SAR) studies will be crucial to understand how modifications to the this compound scaffold affect its biological activity. These studies would involve the synthesis of a library of analogs with variations at key positions:
Modification of the 5-ethyl group: Replacing the ethyl group with other alkyl, aryl, or functionalized chains to probe the steric and electronic requirements for optimal activity.
Derivatization of the 2-hydrazinyl group: The hydrazinyl moiety is a versatile handle for creating a wide range of derivatives, such as hydrazones, pyrazoles, and triazoles, which can significantly alter the compound's biological properties.
Substitution on the pyrimidine ring: Introducing substituents at the C4 and C6 positions of the pyrimidine ring can modulate the electronic properties and steric profile of the molecule.
The insights gained from these SAR studies will be instrumental in designing more potent and selective analogs for specific biological targets. A review of pyrimidine derivatives highlights that the position and nature of substituents greatly influence their biological activities. nih.gov
Advanced Computational Modeling for Predictive Research
Computational modeling is a powerful tool in modern drug discovery that can accelerate the research process and reduce costs. For this compound, computational studies can provide valuable insights even before extensive laboratory work is undertaken.
Future computational research directions should include:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate the electronic properties, molecular geometry, and reactivity of this compound. These calculations can help in understanding its chemical behavior and predicting its interaction with biological targets. researchgate.net
Molecular Docking: If a biological target is identified, molecular docking studies can be performed to predict the binding mode and affinity of this compound and its derivatives to the active site of the target protein. This can guide the design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR): Once a series of analogs with corresponding biological data is available, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. mdpi.com These models can identify the key structural features that are important for biological activity and can be used to predict the activity of novel, unsynthesized compounds. semanticscholar.org
ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.
Exploration of Undiscovered Chemical Reactivity and Derivatization Potential
The 2-hydrazinyl group in this compound is a highly reactive functional group that offers numerous possibilities for chemical derivatization. Exploring its full reactivity is key to unlocking the therapeutic potential of this scaffold.
Future research in this area should focus on:
Condensation Reactions: The reaction of the hydrazinyl group with aldehydes and ketones to form a wide variety of hydrazones is a fundamental transformation. These hydrazone derivatives can themselves exhibit interesting biological activities.
Cyclization Reactions: The hydrazinyl group can be used as a key building block for the synthesis of various heterocyclic rings. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazoles, while reaction with other bifunctional reagents can yield triazoles, tetrazoles, and other important heterocyclic systems.
N-Acylation and N-Sulfonylation: The nitrogen atoms of the hydrazinyl group can be acylated or sulfonylated to introduce a variety of substituents, which can modulate the physicochemical and biological properties of the parent molecule.
Metal Complexation: The nitrogen atoms in the pyrimidine ring and the hydrazinyl group can act as ligands for metal ions, suggesting the potential for developing novel metal-based complexes with unique properties.
A systematic exploration of these and other reactions will undoubtedly lead to the discovery of novel derivatives of this compound with diverse chemical structures and a wide range of potential applications. The derivatization of hydrazinyl-containing compounds is a well-established strategy for enhancing bioactivity and analytical sensitivity. nih.govnih.govresearchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 5-ethyl-2-hydrazinylpyrimidine?
- Methodology : The synthesis of hydrazinylpyrimidine derivatives typically involves reacting a pyrimidine precursor (e.g., 2-R 5-oxo 5-H 6-ethylcarboxylate derivatives) with hydrazine in alcohols. Ethanol or methanol at 78°C yields higher efficiency due to their lower carbon/hydrogen content, which minimizes side reactions. Reaction times vary but generally require reflux conditions .
- Key Parameters :
| Solvent | Temperature (°C) | Yield Range |
|---|---|---|
| Ethanol | 78 | 60-85% |
| Methanol | 65 | 55-75% |
Q. How can researchers ensure the purity of this compound post-synthesis?
- Characterization Techniques :
- Chromatography : Use reverse-phase HPLC with a C18 column and a methanol-water gradient (70:30) to isolate the compound.
- Spectroscopy : Confirm structure via H NMR (δ 8.2 ppm for pyrimidine protons) and FT-IR (N-H stretch at ~3300 cm) .
Q. What safety precautions are critical when handling this compound?
- Hazard Mitigation :
- Avoid dust formation; use fume hoods and PPE (gloves, lab coats).
- Spill management: Collect material in sealed containers to prevent environmental contamination. Do not dispose via drains .
Advanced Research Questions
Q. How should researchers address contradictory data in reaction yields under identical conditions?
- Analysis Framework :
Variable Control : Replicate experiments while monitoring solvent purity, hydrazine concentration, and stirring rates.
Byproduct Identification : Use LC-MS to detect intermediates (e.g., unreacted hydrazine or oxidized pyrimidine derivatives).
Q. What advanced strategies improve regioselectivity in hydrazine-pyrimidine reactions?
- Methodological Solutions :
- Directed Metalation : Employ palladium catalysts to direct hydrazine attack to the 2-position of pyrimidine rings.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, enhancing selectivity by minimizing thermal degradation .
Q. How can computational modeling optimize this compound for pharmacological applications?
- In Silico Approaches :
- Docking Studies : Use AutoDock Vina to predict binding affinity with target enzymes (e.g., dihydrofolate reductase).
- ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., bioavailability, BBB permeability).
- Case Study : A 2024 study linked hydrazinylpyrimidine’s logP (~1.5) to improved CNS penetration in murine models .
Data Contradiction and Validation
Q. Why do spectral data for this compound vary across studies?
- Root Causes :
- Solvent Effects : NMR chemical shifts differ in DMSO vs. CDCl3.
- Hydrate Formation : IR spectra may show additional O-H stretches if the compound is hygroscopic.
- Validation Protocol : Always report solvent, temperature, and instrument calibration details. Cross-validate with elemental analysis (C, H, N ±0.3%) .
Environmental and Ethical Considerations
Q. What protocols minimize environmental impact during large-scale synthesis?
- Waste Management :
- Neutralization : Treat hydrazine residues with dilute HCl before disposal.
- Solvent Recovery : Distill ethanol/methanol for reuse, reducing hazardous waste by ~40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
